2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-3-22-16-6-4-5-7-17(16)28(24,25)21-19(22)27-13-18(23)20-12-14-8-10-15(26-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFJFUJYKLYEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide , with CAS number 1031956-25-8, belongs to the class of benzo[e][1,2,4]thiadiazine derivatives. This compound has garnered attention due to its potential biological activities, which include antibacterial, anticancer, anti-inflammatory, and antioxidant properties. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 419.5 g/mol. The structure features a benzo[e][1,2,4]thiadiazine core with various functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that derivatives of benzo[e][1,2,4]thiadiazine exhibit a range of biological activities:
| Activity | Description |
|---|---|
| Antibacterial | Effective against various human pathogenic bacteria. |
| Anticancer | Demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). |
| Anti-inflammatory | Inhibits inflammatory pathways and cytokine production. |
| Antioxidant | Scavenges free radicals and reduces oxidative stress. |
Antibacterial Activity
Studies have shown that compounds similar to this compound exhibit significant antibacterial activity. For instance:
- Tested Organisms : Compounds were evaluated against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
- Results : The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and H157 (lung carcinoma).
- Mechanism of Action : The compound appears to inhibit tubulin polymerization and disrupts the microtubule network in cancer cells .
Case Study: MCF-7 Cell Line
In one study:
- IC50 Value : The compound exhibited an IC50 value of approximately 64.5 µg/mL against MCF-7 cells.
- Effectiveness : It was noted for its selective toxicity towards cancer cells compared to normal human embryonic kidney cells .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:
- In Vitro Studies : These studies showed a reduction in cytokine production upon treatment with the compound.
- Potential Applications : This suggests its use in therapeutic applications for inflammatory diseases .
Antioxidant Activity
Research indicates that this compound can act as an antioxidant:
Scientific Research Applications
Structural Characteristics
The compound features a benzo[e][1,2,4]thiadiazine core, which is known for its diverse biological activities. The presence of the dioxido and thio groups enhances its reactivity and interaction with biological targets.
Anticonvulsant Activity
Research indicates that derivatives of thiadiazine compounds exhibit anticonvulsant properties. For example, studies involving related compounds show that they can effectively reduce seizure activity in animal models. The mechanism is believed to involve modulation of sodium channels, which are critical in neuronal excitability .
Antimicrobial Properties
Compounds similar to 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide have shown promising antimicrobial activity against various pathogens. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit vital enzymatic processes.
Anti-inflammatory Effects
Studies suggest that the compound may possess anti-inflammatory properties. Its structural analogs have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for treating conditions like arthritis and other inflammatory diseases.
Potential as a Drug Candidate
The unique structural features of this compound make it a promising candidate for drug development. Its ability to interact with multiple biological targets could lead to the development of multi-target therapeutics for complex diseases such as cancer and neurodegenerative disorders.
Study 1: Anticonvulsant Efficacy
In a controlled study involving animal models, derivatives of thiadiazine were tested for anticonvulsant activity using the maximal electroshock seizure test. Results indicated that certain substitutions at the N-benzyl position significantly enhanced efficacy compared to traditional anticonvulsants like phenobarbital .
Study 2: Antimicrobial Activity Assessment
A series of compounds based on the thiadiazine structure were evaluated against a panel of bacterial strains. The results demonstrated notable antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli.
Study 3: Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory effects revealed that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic role in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the critical steps and reagents required for synthesizing 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including condensation of aromatic precursors, oxidation/reduction steps, and functional group coupling. Key reagents include potassium permanganate (oxidation), sodium borohydride (reduction), and palladium catalysts for coupling reactions. Reaction conditions (e.g., anhydrous solvents, temperature control at 60–80°C) must be tightly regulated to avoid side products .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8 ppm).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., molecular ion peak at m/z 443.95 for a related analog) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s interaction with biological targets (e.g., enzymes or cancer cell lines)?
- Methodological Answer :
- In Vitro Assays : Use enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric/colorimetric methods) and cytotoxicity screening against cancer cell lines (e.g., A549 lung cancer, SK-MEL-2 melanoma) .
- Molecular Docking : Employ software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases, DNA topoisomerases) .
- Table 1 : Example cytotoxicity data for structural analogs:
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| A549 | 12.3 | |
| SK-MEL-2 | 8.7 |
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardization : Use identical cell lines, assay protocols (e.g., MTT vs. SRB assays), and compound purity thresholds (>95% by HPLC).
- Orthogonal Validation : Confirm results with complementary techniques (e.g., apoptosis assays alongside cytotoxicity screens) .
Q. How can the compound’s structure-activity relationship (SAR) be systematically explored?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogen groups) and test their bioactivity.
- SAR Table :
| Modification | Biological Activity Trend | Reference |
|---|---|---|
| Methoxy → Ethoxy | Reduced cytotoxicity | |
| Chlorine addition | Enhanced enzyme inhibition |
Experimental Design & Mechanistic Analysis
Q. What reaction mechanisms underpin the compound’s synthesis, particularly for sulfur-containing moieties?
- Methodological Answer :
- Thioether Formation : Involves nucleophilic substitution (e.g., thiol attack on activated halides) under basic conditions (pH 8–10).
- Oxidation of Thiadiazine : Controlled oxidation with H₂O₂ or KMnO₄ to achieve sulfone groups without over-oxidation .
Q. How can computational chemistry aid in predicting metabolic stability or toxicity?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate parameters (e.g., logP, CYP450 inhibition).
- Metabolic Pathways : Simulate phase I/II metabolism (e.g., demethylation of methoxy groups via cytochrome P450) .
Data Interpretation & Reproducibility
Q. What are common pitfalls in interpreting NMR data for this compound, and how can they be mitigated?
- Methodological Answer :
- Challenge : Overlapping aromatic proton signals.
- Solution : Use 2D NMR (COSY, HSQC) for signal assignment and deuterated solvents to reduce noise .
Q. How to address batch-to-batch variability in biological activity due to synthetic impurities?
- Methodological Answer :
- Quality Control : Enforce strict HPLC purity standards (>98%) and characterize impurities via LC-MS.
- Stability Studies : Monitor compound degradation under storage conditions (e.g., -20°C vs. 4°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
